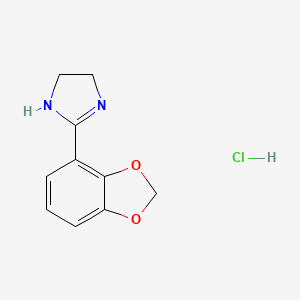![molecular formula C11H13CaCl3N2O2 B12756146 calcium;[(Z)-1-chlorobutylideneamino] N-phenylcarbamate;dichloride CAS No. 171199-29-4](/img/structure/B12756146.png)
calcium;[(Z)-1-chlorobutylideneamino] N-phenylcarbamate;dichloride
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
Calcium;[(Z)-1-chlorobutylideneamino] N-phenylcarbamate;dichloride is a complex chemical compound that has garnered interest due to its unique structure and potential applications in various fields. This compound is characterized by the presence of calcium ions, a chlorobutylideneamino group, and a phenylcarbamate moiety, making it a versatile candidate for research and industrial applications.
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of calcium;[(Z)-1-chlorobutylideneamino] N-phenylcarbamate;dichloride typically involves a multi-step process. The initial step often includes the formation of the chlorobutylideneamino intermediate, which is then reacted with N-phenylcarbamate under controlled conditions. The final step involves the introduction of calcium ions to form the dichloride salt. Reaction conditions such as temperature, pH, and solvent choice are critical to ensure high yield and purity of the final product.
Industrial Production Methods
Industrial production of this compound may involve large-scale batch reactors where the reaction conditions are meticulously controlled to optimize yield and minimize impurities. The use of catalysts and advanced purification techniques such as crystallization and chromatography are common to achieve the desired product quality.
Análisis De Reacciones Químicas
Types of Reactions
Calcium;[(Z)-1-chlorobutylideneamino] N-phenylcarbamate;dichloride undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized under specific conditions to form corresponding oxides.
Reduction: Reduction reactions can convert it into different reduced forms, often using hydrogen or other reducing agents.
Substitution: The compound can participate in substitution reactions where one of its functional groups is replaced by another.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as sodium borohydride, and various nucleophiles for substitution reactions. Reaction conditions such as temperature, solvent, and pH are tailored to achieve the desired transformation efficiently.
Major Products
The major products formed from these reactions depend on the specific type of reaction and conditions used. For example, oxidation may yield oxides, while substitution reactions can produce a variety of substituted derivatives.
Aplicaciones Científicas De Investigación
Calcium;[(Z)-1-chlorobutylideneamino] N-phenylcarbamate;dichloride has a wide range of applications in scientific research:
Chemistry: It is used as a reagent in organic synthesis and as a catalyst in various chemical reactions.
Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Research is ongoing to explore its potential as a therapeutic agent in treating various diseases.
Industry: It is used in the production of specialty chemicals and materials due to its unique chemical properties.
Mecanismo De Acción
The mechanism of action of calcium;[(Z)-1-chlorobutylideneamino] N-phenylcarbamate;dichloride involves its interaction with specific molecular targets and pathways. The compound may bind to enzymes or receptors, altering their activity and leading to various biological effects. Detailed studies are required to elucidate the exact molecular mechanisms and pathways involved.
Comparación Con Compuestos Similares
Similar Compounds
Ethyl acetoacetate: A widely used chemical intermediate with similar functional groups.
tert-Butyl carbamate: Another compound with a carbamate moiety, used in various chemical reactions.
Uniqueness
Calcium;[(Z)-1-chlorobutylideneamino] N-phenylcarbamate;dichloride stands out due to its unique combination of functional groups and the presence of calcium ions, which confer distinct chemical and biological properties. This uniqueness makes it a valuable compound for research and industrial applications.
Propiedades
Número CAS |
171199-29-4 |
|---|---|
Fórmula molecular |
C11H13CaCl3N2O2 |
Peso molecular |
351.7 g/mol |
Nombre IUPAC |
calcium;[(Z)-1-chlorobutylideneamino] N-phenylcarbamate;dichloride |
InChI |
InChI=1S/C11H13ClN2O2.Ca.2ClH/c1-2-6-10(12)14-16-11(15)13-9-7-4-3-5-8-9;;;/h3-5,7-8H,2,6H2,1H3,(H,13,15);;2*1H/q;+2;;/p-2/b14-10-;;; |
Clave InChI |
ZVGNUGTZZNFBME-POPHLXOKSA-L |
SMILES isomérico |
CCC/C(=N/OC(=O)NC1=CC=CC=C1)/Cl.[Cl-].[Cl-].[Ca+2] |
SMILES canónico |
CCCC(=NOC(=O)NC1=CC=CC=C1)Cl.[Cl-].[Cl-].[Ca+2] |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


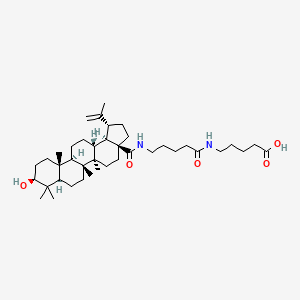
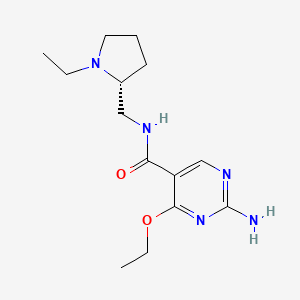

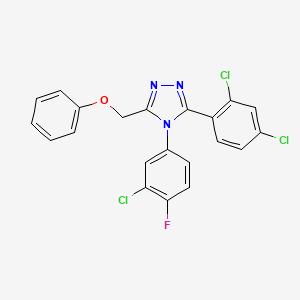
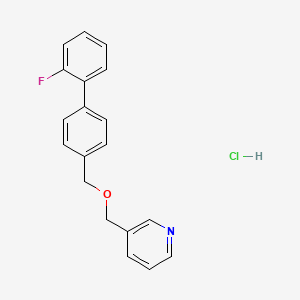
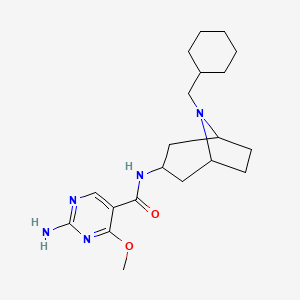
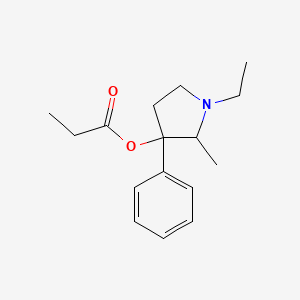
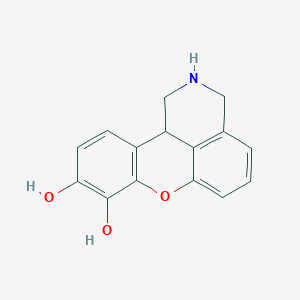
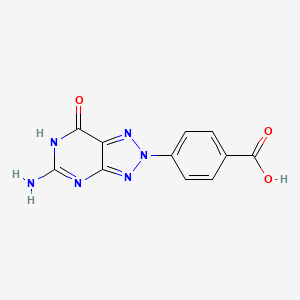

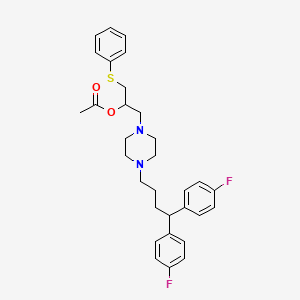
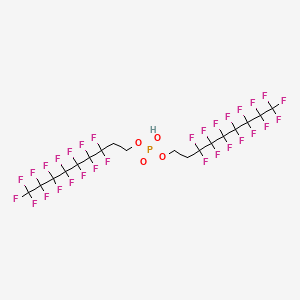
![(E)-but-2-enedioic acid;1-(2-ethoxyethyl)-2-[(4-methylpiperazin-1-yl)methyl]benzimidazole;hydrate](/img/structure/B12756166.png)
